5-Methoxy-1,3,4-thiadiazol-2-amine
Overview
Description
5-Methoxy-1,3,4-thiadiazol-2-amine, also known as SALTDATA: FREE, is a chemical compound with the molecular formula C5H8N4OS . It is a thiadiazole amine derivative and is commonly used as a building block in organic synthesis and pharmaceutical research . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) . The molecular weight of this compound is 145.19 .Physical And Chemical Properties Analysis
The boiling point of this compound is 279.1±42.0 C at 760 mmHg . It is a solid compound and should be stored at 4C, protected from light .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Research has revealed that derivatives of 1,3,4-thiadiazole, such as 5-substituted-1,3,4-thiadiazole-2-amine, possess significant biological activities. Compounds derived from this core have shown promising results in DNA protection and antimicrobial activities. Notably, specific compounds demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Moreover, some compounds exhibited cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential anticancer applications (Gür et al., 2020).
Corrosion Inhibition
In the field of materials science, derivatives of 1,3,4-thiadiazole have been studied for their corrosion inhibition properties. For instance, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in acidic environments. Experimental and computational studies showed a high degree of corrosion protection, highlighting the compound's potential as a corrosion inhibitor in industrial applications (Attou et al., 2020).
Antileishmanial Activity
1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their antileishmanial activity against Leishmania major. The structure-activity relationship of these compounds was explored, with some derivatives showing significant activity, pointing to potential therapeutic applications in treating leishmaniasis (Tahghighi et al., 2013).
Anticancer and Antitubercular Agents
Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been designed and synthesized with a focus on antitumor and antitubercular activities. Some of these compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Additionally, their potential as antitubercular agents was also highlighted, with one compound showing more potent activity against Mycobacterium smegmatis MC155 compared to the standard drug Isoniazid (Chandra Sekhar et al., 2019).
Photodynamic Therapy Applications
1,3,4-thiadiazole derivatives have been explored for their photodynamic therapy applications. A study on new zinc phthalocyanine compounds substituted with 1,3,4-thiadiazole derivatives demonstrated remarkable potential for Type II photosensitizers in the treatment of cancer. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
DNA Interactions and Therapeutic Applications
The synthesis and characterization of 5-substituted-1,3,4-thiadiazol-2-amines have been reported, with a focus on their DNA binding interactions. These compounds were found to be avid binders to DNA via groove binding mode, which has implications for their use in therapeutic drugs (Shivakumara et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It plays a crucial role in transmitting signals from cytokines and growth factor receptors in the cytoplasm to the nucleus, leading to DNA transcription and cell proliferation .
Mode of Action
This compound inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It has been shown to directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . This inhibition disrupts the signaling pathway, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which is crucial in cell growth and survival . By inhibiting this pathway, this compound disrupts the normal cell cycle, leading to a halt in cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis, effectively inhibiting tumor growth . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and potency. Furthermore, the compound’s effectiveness can be influenced by the physiological environment, such as pH, presence of other drugs, and individual patient factors.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, some derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This interaction is vital for the proliferation of cancer cells and the replication of certain viruses . Additionally, this compound has shown potential in inhibiting other enzymes, thereby affecting various metabolic pathways .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of 1,3,4-thiadiazole-2-amine have demonstrated the ability to disrupt DNA replication processes, which is crucial for the proliferation of both bacterial and cancer cells . This disruption can lead to altered cell signaling and changes in gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the compound has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine nucleotide synthesis . This inhibition affects the proliferation of cancer cells and the replication of certain viruses . Additionally, this compound can interact with other enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,3,4-thiadiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as inhibiting cancer cell proliferation and reducing viral replication . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, altered metabolic pathways, and changes in gene expression . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of inosine monophosphate dehydrogenase (IMPDH) affects the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis . This interaction can lead to changes in metabolic pathways, affecting cellular proliferation and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 1,3,4-thiadiazole derivatives can be efficiently transported within cells, reaching their target sites and exerting their biological effects . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, some derivatives of 1,3,4-thiadiazole-2-amine have been shown to localize within the nucleus, where they can interact with DNA and affect gene expression . The subcellular localization of this compound can influence its therapeutic potential and specificity .
Properties
IUPAC Name |
5-methoxy-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLSQJZTGPDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495907 | |
Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-84-2 | |
Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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